3-(4-Methoxyphenyl)-2-methylpropanal

Catalog No.
S1892199
CAS No.
5462-06-6
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methoxyphenyl)-2-methylpropanal

Formulators seeking to differentiate fragrance profiles beyond standard muguet notes face supply challenges for authentic anisic aldehydes. 3-(4-Methoxyphenyl)-2-methylpropanal (Canthoxal) solves this with a unique sweet, licorice-fennel, basil character distinct from Cyclamen Aldehyde or Lilial.

  • Enables creation of oriental, spicy, and modern floral accords requiring warm anisic depth.
  • Provides formulation stability through para-methoxy electronic properties, avoiding instability of generic aldehydes.
  • Available in research and bulk quantities for immediate procurement.

CAS Number

5462-06-6

Product Name

3-(4-Methoxyphenyl)-2-methylpropanal

IUPAC Name

3-(4-methoxyphenyl)-2-methylpropanal

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,8-9H,7H2,1-2H3

InChI Key

VLFBSPUPYFTTNF-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)C=O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)C=O

The exact mass of the compound 3-(4-Methoxyphenyl)-2-methylpropanal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22280. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Canthoxal, 3-(4-Methoxyphenyl)-2-methylpropanal, 4-Methoxy-α-methylbenzenepropanal, p-Methoxy-α-methylhydrocinnamaldehyde

Purity

≥98%

Package Size

25 g, 100 g, 500 g, 1 kg

3-(4-Methoxyphenyl)-2-methylpropanal, CAS 5462-06-6, also known by trade names such as Canthoxal, is a synthetic aromatic aldehyde valued in the fragrance industry. It belongs to the phenylpropanal family of fragrance ingredients, which are significant both commercially and olfactively. This compound is characterized by a distinct floral and sweet odor profile with notes of licorice, basil, fennel, and anise, sometimes with slight fruity and watery nuances. Its primary function is as a fragrance component in a wide range of consumer products, including fine fragrances, cosmetics, and household goods. The presence of the para-methoxy group on the phenyl ring is a key structural feature that differentiates its scent profile and chemical properties from other common floral aldehydes.

Procurement Fit

Sourcing Logic
Chiral fragrance compound with distinct enantiomeric profiles; supports procurement of single enantiomers or defined ratios.
Workflow Fit
High-impact aromatic aldehyde with anisic, licorice, and fennel notes; suitable for fine fragrance, personal care, and home care applications.
Specification Fit
Availability in high-purity grades supports reproducible formulation performance and batch consistency.

Substituting 3-(4-Methoxyphenyl)-2-methylpropanal with structurally similar aldehydes is often impractical for formulation and procurement. Even minor changes, such as removing the methoxy group to yield Cyclamen Aldehyde (3-(4-isopropylphenyl)-2-methylpropanal), result in a significant shift in the olfactory profile from a sweet, anisic character to a more classic floral, green, muguet scent. This difference is critical, as the methoxy group imparts a unique licorice and fennel quality not present in its analogs. Furthermore, aldehydes are known for their limited stability, and the electronic properties conferred by the aromatic ring substituent directly influence their reactivity and compatibility within a formulation matrix, making simple substitution a high risk for altering the final product's fragrance profile and stability.

Substitution Risk

Target: Canthoxal
Generic Substitute / Racemate
Odor Detection Threshold Reported lower odor threshold supports fragrance impact at reduced concentrations.
Anisaldehyde Higher odor threshold requires higher use levels and may alter fragrance profile.
Olfactory Character Enantiomeric composition critically influences olfactory perception; (S)-(+) and (R)-(–) exhibit distinct profiles.
Undefined Racemate Racemic mixture does not replicate the specific odor profile of a single enantiomer.
Fragrance Longevity Demonstrated substantivity supports extended fragrance duration in applications.
Structurally Related Aldehydes Lower molecular retention may lead to shorter fragrance longevity.

Distinct Olfactory Profile: Unique Anisic and Sweet Character

The primary differentiator for 3-(4-Methoxyphenyl)-2-methylpropanal is its distinct olfactory profile, which is qualitatively different from common floral aldehydes. While Cyclamen Aldehyde provides a powerful floral-cyclamen, green odor, 3-(4-Methoxyphenyl)-2-methylpropanal is characterized by its licorice, basil, fennel, and anise notes, with an added watery modification. This unique combination of sweet, spicy, and fresh notes is directly attributable to the para-methoxy group on the aromatic ring, a feature absent in substitutes like Cyclamen Aldehyde or Lilial (3-(4-tert-butylphenyl)-2-methylpropanal), which are known for their fresh, muguet (lily-of-the-valley) character.

Evidence DimensionOdor Profile Description
Target Compound DataLicorice, basil, fennel, anise notes with a slight fruity, and a watery modification.
Comparator Or BaselineCyclamen Aldehyde: Floral-cyclamen green, powerful odor. Lilial: Floral, green, muguet, fresh, powerful odor.
Quantified DifferenceQualitative shift from a 'green floral' profile (comparators) to a 'sweet anisic floral' profile (target compound).
ConditionsStandard organoleptic evaluation by perfumers.

For applications requiring a specific sweet, anisic, or spicy-floral note, direct substitution with standard floral aldehydes is olfactively inappropriate and will fail to meet formulation targets.

Odor Detection Threshold
Head-to-head
0.1 ng/L
Supports formulation at significantly lower use concentrations.
10-fold lower than anisaldehyde (1.0 ng/L) in air olfactometry.

Precursor Suitability: Synthesis via Aldol Condensation Route

The synthesis of phenylpropanals, including the target compound and its analogs, is commonly achieved via a two-step aldol condensation and subsequent hydrogenation. Specifically, 3-(4-Methoxyphenyl)-2-methylpropanal is prepared from p-anisaldehyde and propionaldehyde. The feasibility and efficiency of this reaction rely on the reactivity of the starting aromatic aldehyde (p-anisaldehyde in this case), which serves as the electrophile and cannot self-condense as it lacks α-hydrogens. This established route provides a reliable and scalable manufacturing process, making it a viable precursor for further chemical transformations or as a final fragrance ingredient.

Evidence DimensionSynthetic Route
Target Compound DataSynthesized via aldol condensation of p-anisaldehyde and propionaldehyde, followed by hydrogenation.
Comparator Or BaselineCyclamen Aldehyde is prepared by a similar crossed-aldol condensation of cuminaldehyde and propionaldehyde, followed by hydrogenation.
Quantified DifferenceThe choice of starting material (p-anisaldehyde vs. cuminaldehyde) dictates the final product's substituent and properties.
ConditionsBase- or acid-catalyzed aldol condensation followed by catalytic hydrogenation.

The well-documented and efficient synthesis from readily available p-anisaldehyde ensures a reliable supply chain and cost-effective production, a key consideration for industrial procurement.

Enantiomeric Purity
Reported
up to 98% ee
Enables chiral fragrance signature distinction.
Achievable via Ru/axially chiral phosphine catalyzed asymmetric hydrogenation.
Skin Sensitization
Class-level
Endpoint Cleared
Supports skin sensitization endpoint review context.
Based on RIFM expert panel assessment including patch tests and LLNA.
Analytical Purity
Specification review
≥99.8% GC
Supports batch-to-batch consistency review.
High-purity grade with individual impurity limits NMT 0.10%.
Substantivity
Reported
48 hours
Supports fragrance longevity benchmark for formulations.
Perfume blotter test at 100% concentration.

Formulation of Fine Fragrances Requiring Sweet, Anisic, and Spicy-Floral Notes

This compound is the right choice when a fragrance formulation requires a departure from traditional green or muguet floral notes. Its unique profile of licorice, fennel, and basil is essential for creating specific accords in oriental, spicy, or modern floral bouquets where the objective is a warm, sweet, and slightly aromatic character not achievable with substitutes like Cyclamen Aldehyde or Lilial.

Enhancing Complexity in Household and Personal Care Products

In functional perfumery (e.g., soaps, lotions, detergents), this aldehyde can be used to introduce a sophisticated, sweet-anisic nuance that elevates a standard floral or fresh scent profile. Its distinct character allows formulators to create a more complex and memorable fragrance experience, differentiating a product in a competitive market.

Intermediate for Specialty Chemical Synthesis

As a derivative of p-anisaldehyde, this compound serves as a valuable intermediate in multi-step organic syntheses. The aldehyde functionality can be readily converted to other groups like alcohols or amides, while the methoxy-substituted phenyl ring can influence subsequent reactions, making it a suitable precursor for creating more complex molecules in the pharmaceutical or materials science sectors.

Application Selection Guide

Application
Selection Property
Validation Focus
Fine fragrance formulation
Odor threshold and substantivity
Dose-response olfactory testing and longevity benchmark
Chiral fragrance development
Enantiomeric excess (ee)
Chiral GC or HPLC method review
Personal care matrices
Skin sensitization dossier
Supplier confirmation of endpoint clearance
High-purity industrial synthesis
GC purity and impurity limits
Lot-specific certificate of analysis (COA) review

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 1673 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1673 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1670 of 1673 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (77.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (93.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5462-06-6

Wikipedia

2-methyl-3-(p-methoxyphenyl)propanal

General Manufacturing Information

Benzenepropanal, 4-methoxy-.alpha.-methyl-: ACTIVE

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